molecular formula C5H2ClF3N2 B3029946 3-Chloro-5-(trifluoromethyl)pyridazine CAS No. 845617-99-4

3-Chloro-5-(trifluoromethyl)pyridazine

Cat. No.: B3029946
CAS No.: 845617-99-4
M. Wt: 182.53
InChI Key: GEFXHRCGAYIERB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is notable for its trifluoromethyl group at position 5 and a chlorine atom at position 3, which impart unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

A related compound, fluazinam, is known to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also has high reactivity with thiols . It’s possible that 3-Chloro-5-(trifluoromethyl)pyridazine may have a similar mode of action, but further studies are required to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridazine and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The temperature is maintained at a controlled level to ensure the desired product formation.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound[][1].

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine results in the formation of an aminopyridazine derivative, while coupling reactions can yield complex heterocyclic compounds .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXHRCGAYIERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731430
Record name 3-Chloro-5-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845617-99-4
Record name 3-Chloro-5-(trifluoromethyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845617-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-(Trifluoromethyl)pyridazin-3(2H)-one (20.0 g, 111 mmol) was dissolved in 1,4-dioxane (222 mL) and POCl3 (31.0 mL, 333 mmol) added. The reaction was left to stir at 80° C. for 3 h. After consumption of the starting material, the reaction was cooled to room temperature. The reaction mixture was added to ice and quenched with ammonium hydroxide. The aqueous layer was extracted with dichloromethane (×3) and the organic layers combined, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the title compound as an orange oil. 1H NMR (500 MHz, CDCl3) δ 9.37 (s, 1H); 7.76 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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